Oclacitinib - 1208319-26-9

Oclacitinib

Catalog Number: EVT-287419
CAS Number: 1208319-26-9
Molecular Formula: C15H23N5O2S
Molecular Weight: 337.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oclacitinib maleate is a synthetic molecule used in scientific research to investigate its effects on inflammatory and pruritic pathways. [] It is classified as a Janus kinase (JAK) inhibitor, specifically targeting JAK1. [] Oclacitinib is a valuable tool for researchers exploring the role of JAK1 and associated cytokines in various biological processes.

Mechanism of Action

Oclacitinib exerts its effects by selectively inhibiting JAK1, a key enzyme involved in intracellular signaling pathways activated by various cytokines. [] By inhibiting JAK1, Oclacitinib disrupts the function of cytokines that rely on this enzyme for signal transduction. [] Notably, Oclacitinib demonstrates potent inhibition of cytokines implicated in allergic and inflammatory responses, including IL-2, IL-4, IL-6, IL-13, and the pruritogenic cytokine IL-31. [] Its selective inhibition of JAK1, while sparing other JAK family members and a wide array of non-JAK kinases, underscores its targeted therapeutic approach. []

Applications
  • Canine Atopic Dermatitis: Studies have employed Oclacitinib to investigate its potential in managing canine atopic dermatitis (cAD), a chronic inflammatory skin disease characterized by pruritus. [, , , , , , , , , ] Researchers have utilized Oclacitinib to examine its effects on pruritus reduction, lesion improvement, and its impact on cytokine levels in atopic dogs. [, , , , , , , , , ]
  • Feline Atopic Skin Syndrome: Oclacitinib has also been investigated for its efficacy in controlling feline atopic skin syndrome (FASS). [, ] Studies have evaluated its ability to alleviate pruritus and improve skin lesions in cats suffering from this allergic skin condition. [, ]
  • Other Dermatological Conditions: Researchers have explored Oclacitinib’s potential in managing other dermatological conditions in animals. [, , ] For instance, studies have investigated its effectiveness in treating ear tip ulcerative dermatitis (ETUD) in dogs and murine ulcerative dermatitis in laboratory mice. [, ]
  • Immunomodulatory Effects: Studies have delved into the immunomodulatory effects of Oclacitinib in dogs, particularly its impact on lymphocyte populations and cytokine production. [, , ] These investigations aim to understand the drug's long-term effects on the immune system and its potential implications for immune-mediated diseases. [, , ]
Future Directions
  • Investigating long-term effects and safety of Oclacitinib in various species. [, ] This includes studying the potential for immunosuppression and development of secondary infections. [, ]
  • Determining optimal dosing regimens for different species and conditions. [, ] This could involve exploring alternative dosing strategies such as prolonged twice-daily administration or every-other-day administration. [, , ]
  • Exploring combination therapy with Oclacitinib and other medications, such as polyunsaturated fatty acids or topical treatments. [, , ] This aims to enhance therapeutic efficacy while potentially reducing the required dose of Oclacitinib. [, , ]

Ciclosporin

  • Compound Description: Ciclosporin is an immunosuppressant drug that inhibits T cell activation by targeting the calcineurin pathway. [, , , , ] It is commonly used in both human and veterinary medicine to treat a variety of immune-mediated diseases, including atopic dermatitis.
  • Relevance: Ciclosporin is often compared to oclacitinib in studies evaluating the efficacy and safety of different treatment options for canine atopic dermatitis. [, , , , ] While both drugs effectively control pruritus, oclacitinib has demonstrated a faster onset of action and potentially fewer gastrointestinal side effects. [] Studies also explored the combined use of oclacitinib and ciclosporin for treatment of canine atopic dermatitis. []

Prednisolone

  • Compound Description: Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. [, , , , ] It is frequently used in the management of atopic dermatitis in both humans and dogs.
  • Relevance: Prednisolone is often used as a comparator drug in studies evaluating the efficacy of oclacitinib for the treatment of pruritus in canine atopic dermatitis. [, , ] Oclacitinib has been shown to provide rapid relief from pruritus, comparable to that of prednisolone. [, ] Additionally, studies investigated the use of short-term prednisolone alongside oclacitinib during the induction phase of treatment for canine atopic dermatitis to potentially prevent rebound pruritus upon oclacitinib dose reduction. [, ]

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive effects. [] It is used to manage various inflammatory and allergic conditions in humans and animals.
  • Relevance: Similar to prednisolone, dexamethasone served as a comparator drug in a study evaluating the anti-pruritic efficacy of oclacitinib using an IL-31-induced pruritus model in dogs. [] The study highlighted the superior and faster-acting anti-pruritic effects of oclacitinib compared to both dexamethasone and prednisolone. []

Tacrolimus

  • Compound Description: Tacrolimus is a topical immunosuppressant that inhibits T cell activation by blocking calcineurin. [, ] It is commonly used in human and veterinary medicine to treat a variety of inflammatory skin conditions, including atopic dermatitis.
  • Relevance: A study explored the efficacy of topical oclacitinib compared to tacrolimus for treating keratoconjunctivitis sicca (KCS) in dogs. [] While tacrolimus showed effectiveness in improving clinical signs of KCS, the addition of oclacitinib did not provide additional benefits. []

Meloxicam

  • Compound Description: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain. [] It is commonly used in both human and veterinary medicine to manage pain and inflammation.
  • Relevance: A study investigated the efficacy of topical oclacitinib in conjunction with nail trimming compared to a treatment regime that included meloxicam and topical antibiotic ointment for murine ulcerative dermatitis. [] The study concluded that topical oclacitinib provided comparable improvement to the meloxicam-containing regime. []

PCSO-524 (Marine Oil Extract)

  • Compound Description: PCSO-524 is a commercially available marine oil extract rich in polyunsaturated fatty acids (PUFAs), including omega-3 fatty acids, known for their anti-inflammatory properties. []
  • Relevance: A study investigated the efficacy of PCSO-524 in combination with oclacitinib in treating canine atopic dermatitis. [] The study suggested that the combination therapy could help to alleviate the potential rebound effect sometimes observed when tapering down the dosage of oclacitinib. []

Hydrocortisone Aceponate (HCA)

  • Compound Description: Hydrocortisone aceponate (HCA) is a non-halogenated topical glucocorticoid with anti-inflammatory and antipruritic properties. [] It is used to manage various inflammatory skin conditions in humans and animals.
  • Relevance: A study evaluated the efficacy and safety of combination therapy with oclacitinib and topical HCA spray in dogs with atopic dermatitis. [] The results suggested that the topical application of HCA spray, when combined with oclacitinib, may be helpful in preventing exacerbations of pruritus and clinical lesions during the tapering phase of oclacitinib therapy. []

Properties

CAS Number

1208319-26-9

Product Name

Oclacitinib

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C15H23N5O2S

Molecular Weight

337.44

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)

InChI Key

HJWLJNBZVZDLAQ-HAQNSBGRSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO, not in water

Synonyms

PF03394197; PF-03394197; PF 03394197; Oclacitinib; Apoquel.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.